N-(3,4-DIMETHOXYPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE
Overview
Description
N-(3,4-Dimethoxyphenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}benzamide is a complex organic compound that features a benzamide core substituted with a 3,4-dimethoxyphenyl group and a 4-fluorophenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3,4-dimethoxyaniline with benzoyl chloride under basic conditions.
Introduction of the Fluorophenylmethylsulfanyl Group: The next step involves the introduction of the 4-fluorophenylmethylsulfanyl group. This can be achieved through a nucleophilic substitution reaction where the benzamide core reacts with 4-fluorobenzyl chloride in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form quinones.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological targets, providing insights into mechanisms of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)benzamide: Shares the benzamide core but lacks the 3,4-dimethoxyphenyl and sulfanyl groups.
1-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)sulfanyl)-1-propanone: Similar structure but with a propanone core instead of a benzamide core.
Uniqueness
N-(3,4-dimethoxyphenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the 3,4-dimethoxyphenyl and 4-fluorophenylmethylsulfanyl groups distinguishes it from other similar compounds and may result in unique interactions with biological targets or materials.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(4-fluorophenyl)methylsulfanyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO3S/c1-26-19-12-11-17(13-20(19)27-2)24-22(25)18-5-3-4-6-21(18)28-14-15-7-9-16(23)10-8-15/h3-13H,14H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSHHABFWYQDCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2SCC3=CC=C(C=C3)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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